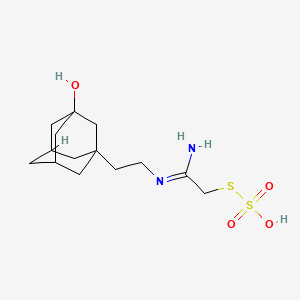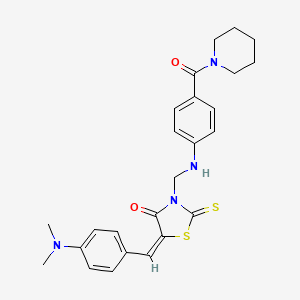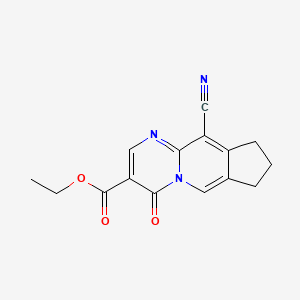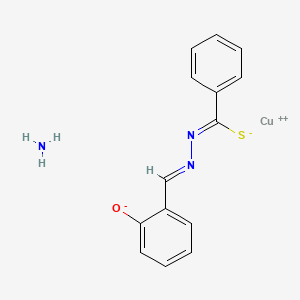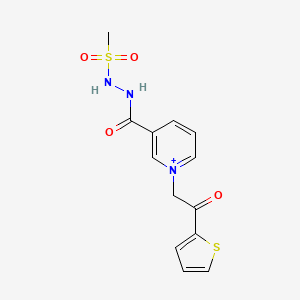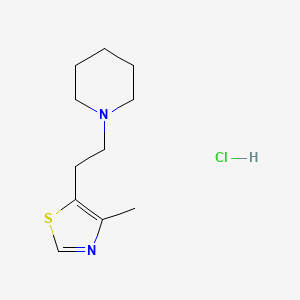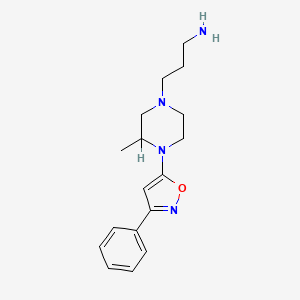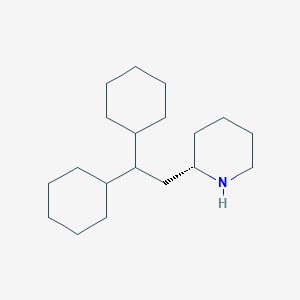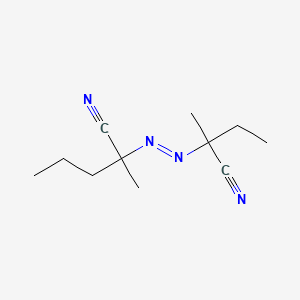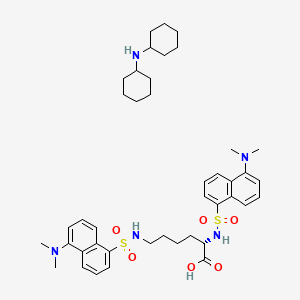
Einecs 285-057-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Einecs 285-057-1 involves synthetic routes that typically include the reaction of N2,N6-bis[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-lysine with dicyclohexylamine. The reaction conditions often require specific temperature and pressure settings to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Des Réactions Chimiques
Einecs 285-057-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Einecs 285-057-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Einecs 285-057-1 involves its interaction with specific molecular targets and pathways. It has been shown to modulate RHO protein and ceramide signaling, leading to the disassembly of actin stress fibers, G2/M cell cycle arrest, and apoptosis. This compound acts as a prodrug at the cellular level, converting to ceramide-like analogs that exert its effects .
Comparaison Avec Des Composés Similaires
Einecs 285-057-1 can be compared with other similar compounds, such as:
N2,N6-bis[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-lysine: Similar in structure but without the dicyclohexylamine component.
Sphinganine and sphingosine: Structurally related compounds that also modulate ceramide signaling pathways.
The uniqueness of this compound lies in its specific interaction with dicyclohexylamine, which enhances its stability and efficacy in various applications .
Propriétés
Numéro CAS |
85006-28-6 |
|---|---|
Formule moléculaire |
C42H59N5O6S2 |
Poids moléculaire |
794.1 g/mol |
Nom IUPAC |
(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C30H36N4O6S2.C12H23N/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36);11-13H,1-10H2/t25-;/m0./s1 |
Clé InChI |
FGXHBMJHPVSNRO-UQIIZPHYSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


